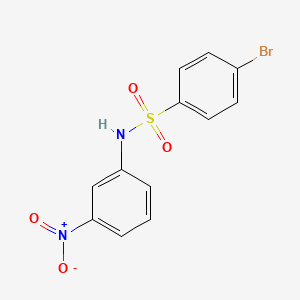
4-bromo-N-(3-nitrophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(3-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9BrN2O4S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and material science. This compound features a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-nitrophenyl)benzenesulfonamide typically involves the following steps:
Nitration: The nitration of N-phenylbenzenesulfonamide is carried out using nitrating agents such as copper(II) nitrate trihydrate (Cu(NO3)2·3H2O), iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O), or ammonium nitrate (NH4NO3). This step introduces the nitro group into the phenyl ring.
Halogenation: The bromination of the nitrated product is achieved using brominating agents like bromine (Br2) or N-bromosuccinimide (NBS). This step introduces the bromine atom into the phenyl ring.
These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-(3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The sulfonamide moiety can undergo oxidation to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., H2, NaBH4), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 4-amino-N-(3-nitrophenyl)benzenesulfonamide.
Oxidation: Sulfonic acids or sulfonyl chlorides.
Aplicaciones Científicas De Investigación
4-Bromo-N-(3-nitrophenyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and anticancer properties.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool compound in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The presence of the bromine and nitro groups enhances its binding affinity and specificity towards certain targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a nitro group.
4-Bromo-N-(tert-butyl)benzenesulfonamide: Similar structure but with a tert-butyl group instead of a nitro group.
4-Bromo-N-(4-nitrophenyl)benzenesulfonamide: Similar structure but with the nitro group in a different position.
Uniqueness
4-Bromo-N-(3-nitrophenyl)benzenesulfonamide is unique due to the specific positioning of the bromine and nitro groups, which imparts distinct chemical reactivity and biological activity. This compound’s unique structure allows for selective interactions with molecular targets, making it valuable in various scientific research applications.
Propiedades
Fórmula molecular |
C12H9BrN2O4S |
|---|---|
Peso molecular |
357.18 g/mol |
Nombre IUPAC |
4-bromo-N-(3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9BrN2O4S/c13-9-4-6-12(7-5-9)20(18,19)14-10-2-1-3-11(8-10)15(16)17/h1-8,14H |
Clave InChI |
VVPCMNDXFIALCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12442659.png)

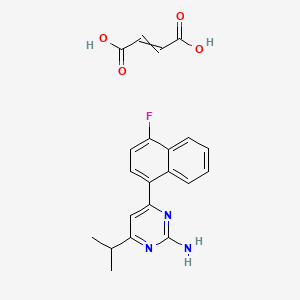
![methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B12442677.png)


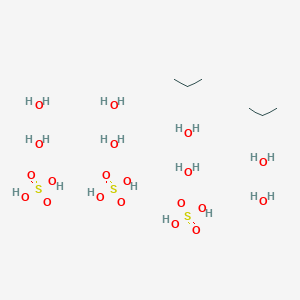
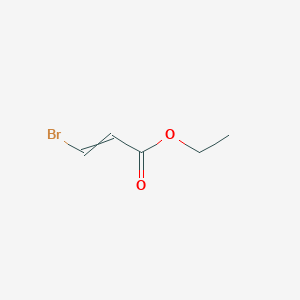
![sodium (2S,5R,6R)-6-[(2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carbonylamino)-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12442713.png)
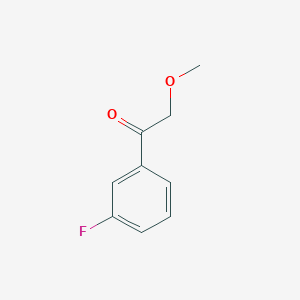
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B12442721.png)
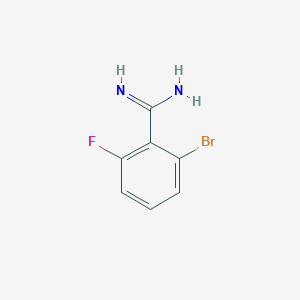

![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12442739.png)
